molecular formula C16H16N2O2 B12783355 2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140412-98-2

2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12783355
CAS No.: 140412-98-2
M. Wt: 268.31 g/mol
InChI Key: KBVKZTXBAARIBF-UHFFFAOYSA-N
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Description

2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the dibenzoxazepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of amino and methyl groups: Functionalization steps to introduce the amino group at the 2-position and methyl groups at the 7, 9, and 10 positions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Various substitution reactions can occur, especially at the amino and methyl positions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepines: Other compounds in this class with different substituents.

    Tricyclic compounds: Such as tricyclic antidepressants, which share a similar core structure.

Uniqueness

2-Amino-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

140412-98-2

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

8-amino-2,4,5-trimethylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C16H16N2O2/c1-9-6-10(2)15-14(7-9)20-13-5-4-11(17)8-12(13)16(19)18(15)3/h4-8H,17H2,1-3H3

InChI Key

KBVKZTXBAARIBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C=C(C=C3)N)C(=O)N2C)C

Origin of Product

United States

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